molecular formula C24H25N3O2 B13771557 Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]- CAS No. 71701-24-1

Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-

Cat. No.: B13771557
CAS No.: 71701-24-1
M. Wt: 387.5 g/mol
InChI Key: WLUVWTKZMJBXGT-UHFFFAOYSA-N
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Description

Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]- is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. This particular compound is notable for its complex structure, which includes a benzamide group and a substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]- typically involves the following steps:

    Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a substituted phenol to form the azo compound. This reaction is usually carried out in an alkaline medium to facilitate the coupling process.

    Amidation: The final step involves the amidation of the azo compound with benzoyl chloride to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of quinones.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium dithionite in an aqueous medium or hydrogen gas with a palladium catalyst.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro, sulfo, and halo derivatives of the original compound.

Scientific Research Applications

Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]- involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s structure allows it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethenzamide: An analgesic and anti-inflammatory agent.

    Salicylamide: Used as an analgesic and antipyretic.

    Procainamide: An antiarrhythmic agent.

    Moclobemide: An antidepressant.

Uniqueness

Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]- is unique due to its specific structural features, including the presence of both an azo group and a benzamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

71701-24-1

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

N-[4-[[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]diazenyl]phenyl]benzamide

InChI

InChI=1S/C24H25N3O2/c1-4-24(2,3)18-10-15-22(28)21(16-18)27-26-20-13-11-19(12-14-20)25-23(29)17-8-6-5-7-9-17/h5-16,28H,4H2,1-3H3,(H,25,29)

InChI Key

WLUVWTKZMJBXGT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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